molecular formula C15H19FN4S B1387414 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 1171522-05-6

4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1387414
CAS No.: 1171522-05-6
M. Wt: 306.4 g/mol
InChI Key: GBUMQVXXMSSNJF-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a fluorophenyl group, a piperidinylethyl group, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the reaction of 2-fluorophenyl hydrazine with piperidine derivatives. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and reducing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and various halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol is studied for its potential as a bioactive molecule. It may serve as a lead compound for the development of new drugs targeting various biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it valuable for various applications, including coatings, adhesives, and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the triazole ring contributes to its stability and reactivity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-1,2,4-triazole-3-thiol

  • 4-(2-Fluorophenyl)-5-(2-pyrrolidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol

  • 4-(2-Fluorophenyl)-5-(2-morpholin-4-ylethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness: 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol stands out due to its specific structural features, such as the presence of the piperidinylethyl group, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

4-(2-fluorophenyl)-3-(2-piperidin-1-ylethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4S/c16-12-6-2-3-7-13(12)20-14(17-18-15(20)21)8-11-19-9-4-1-5-10-19/h2-3,6-7H,1,4-5,8-11H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUMQVXXMSSNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=NNC(=S)N2C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol
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4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol
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4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol
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4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol
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4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol

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